molecular formula C10H15N3S B14894896 3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile

3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile

Cat. No.: B14894896
M. Wt: 209.31 g/mol
InChI Key: SXMIAXHJGVJLBT-UHFFFAOYSA-N
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Description

3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile typically involves the reaction of 4-methylthiazol-2-amine with other organic reagents under controlled conditions. One common method involves the reaction of 4-methylthiazol-2-amine with an appropriate alkylating agent in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a thiazole ring with a butanenitrile moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other thiazole derivatives .

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

3-[methyl-[(4-methyl-1,3-thiazol-2-yl)methyl]amino]butanenitrile

InChI

InChI=1S/C10H15N3S/c1-8-7-14-10(12-8)6-13(3)9(2)4-5-11/h7,9H,4,6H2,1-3H3

InChI Key

SXMIAXHJGVJLBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CN(C)C(C)CC#N

Origin of Product

United States

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